molecular formula C16H15N5O B5119202 N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide

Katalognummer B5119202
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: JPKMYXKUHKUHPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer, inflammation, and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. In cancer, it has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer, by blocking the JAK2/STAT3 pathway. It has also demonstrated synergistic effects with chemotherapy and radiation therapy. In inflammation, N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting its potential use in the treatment of inflammatory diseases. In autoimmune disorders, N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to suppress the activation and proliferation of autoimmune T cells and reduce the severity of disease in animal models.

Wirkmechanismus

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide inhibits the JAK2/STAT3 pathway by binding to the ATP-binding site of JAK2 and preventing its activation and subsequent phosphorylation of STAT3. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways. In addition, N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, it inhibits cell growth and survival, induces apoptosis and cell cycle arrest, and enhances the sensitivity to chemotherapy and radiation therapy. In inflammatory cells, it reduces the production of pro-inflammatory cytokines and chemokines, and suppresses the activation and proliferation of immune cells. In animal models of autoimmune disorders, it reduces the severity of disease and improves clinical symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the JAK2/STAT3 pathway, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity and good pharmacokinetic properties. However, it also has some limitations, such as its limited solubility in aqueous solutions, which may require the use of organic solvents or formulation strategies, and its potential off-target effects on other signaling pathways, which may require careful dose optimization and specificity testing.

Zukünftige Richtungen

N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide has several potential future directions for research and development. One area of interest is the identification of biomarkers that can predict response to N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide in cancer patients, which may help to personalize treatment and improve clinical outcomes. Another area of interest is the combination of N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide with other targeted therapies or immunotherapies, which may enhance its anti-tumor effects and overcome resistance mechanisms. Additionally, the development of more potent and selective JAK2/STAT3 inhibitors based on the structure of N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide may lead to the discovery of new therapeutic agents for cancer, inflammation, and autoimmune disorders.

Synthesemethoden

The synthesis of N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide involves several steps, including the reaction of 2,6-dichloropyrazine with 3-(1H-pyrazol-3-yl)aniline to form 6-(3-(1H-pyrazol-3-yl)phenyl)-2-pyrazinecarbonitrile, which is then converted to the carboxamide derivative by reaction with dimethylamine and subsequent hydrolysis. The final product is obtained after purification by column chromatography and recrystallization.

Eigenschaften

IUPAC Name

N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21(2)16(22)15-10-17-9-14(19-15)12-5-3-4-11(8-12)13-6-7-18-20-13/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKMYXKUHKUHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=CN=C1)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.